molecular formula C17H15N3O4 B3002582 3-(2-氧代-2-(3-(吡啶-3-氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮 CAS No. 1904046-74-7

3-(2-氧代-2-(3-(吡啶-3-氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮

货号 B3002582
CAS 编号: 1904046-74-7
分子量: 325.324
InChI 键: USKDTVFYAQCCOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the oxazolidinone and benzoxazinyl groups are present in the compounds discussed in the papers and are known to exhibit significant pharmacological properties, such as antibacterial activity and monoamine oxidase inhibition .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones involves the formation of pyrrole analogues of toloxatone, which are then tested for their inhibitory activities . Another related synthesis process includes the reaction of a dihydro-2-hydroxy-6-methyl-2,3-diphenyl-2H-1,4-oxazine derivative with phenoxyacetyl chloride to yield a 4,4'-disubstituted azetidin-2-one, with its structure confirmed by X-ray crystallographic analysis . These methods suggest that the synthesis of the compound would likely involve complex organic synthesis techniques, including the use of protecting groups, selective activation, and careful purification to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an oxazolidinone ring, which is a key feature in many biologically active molecules. The X-ray crystallographic analysis of related compounds provides unambiguous confirmation of their structures, which is crucial for understanding the relationship between structure and activity . The molecular structure of the compound would likely be analyzed using similar techniques to ensure the correct configuration and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are designed to optimize their biological activity. For example, the solubility-driven structural modification of (pyridin-3-yl) benzoxazinyl-oxazolidinones led to the development of new analogues with enhanced antibacterial activity and improved pharmacokinetic profiles . The chemical reactions are carefully planned to introduce specific functional groups that can improve the compound's drug-like properties, such as solubility and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological profiles. For instance, the solubility of the compounds can be significantly improved by the incorporation of polar groups or by converting them into prodrugs, which can lead to better pharmacokinetic profiles and enhanced potency in vivo . The analysis of these properties is essential for the development of new drugs, as it directly impacts their efficacy and safety profiles.

科学研究应用

合成与表征

与 3-(2-氧代-2-(3-(吡啶-3-氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮 相关的化合物的合成和表征已在各种研究中得到探讨。例如,对来自吡咯烷、哌啶和四氢噻吩-2-乙醇的 O-芳基硫代碳酸盐中羰基硫的热消除的研究涉及可能与类似化合物的合成方法相关的热解过程 (坂上等人,1990)。此外,2-氨基噻唑并入偶氮染料的合成、表征和药理学评估已得到记录,提供了对相关杂环化合物的结构和功能方面的见解 (拉维等人,2020)

生物活性

与 3-(2-氧代-2-(3-(吡啶-3-氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮 结构相关的化合物的生物活性,例如抗菌和抗病毒特性,一直是各种研究的重点。例如,吡啶酮衍生物已证明对人类免疫缺陷病毒 1 型逆转录酶具有特异性抑制作用,在细胞培养中表现出显着的抗病毒活性,而不会显着影响其他逆转录病毒或细胞聚合酶 (戈德曼等人,1991)。这突出了这些化合物在抗病毒研究中的潜在治疗应用。

催化和合成应用

还研究了相关化合物的催化和合成应用。例如,通过偶联-异构化-消除序列进行 4-(杂)芳基取代的 5-(2-氧代乙基)恶唑-2(3H)-酮的一锅催化合成,让人们得以一窥可能适用于类似于 3-(2-氧代-2-(3-(吡啶-3-氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮 的化合物的合成和功能化的方法。这种方法强调了操作简单、原子经济性和环境友好的条件,这对于可持续的化学合成至关重要 (伯施等人,2016)

抑制和抗病毒特性

对 L-696,229 等具有相关结构框架的化合物对 HIV-1 逆转录酶的特异性抑制作用的进一步研究,强调了这些分子在抗病毒疗法开发中的重要性。这些研究详细阐述了抑制机制、细胞培养中的抗病毒功效以及这些化合物对 HIV-1 RT 活性的特异性,阐明了潜在的治疗应用 (戈德曼等人,1992)

属性

IUPAC Name

3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(11-20-14-5-1-2-6-15(14)24-17(20)22)19-9-13(10-19)23-12-4-3-7-18-8-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDTVFYAQCCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。